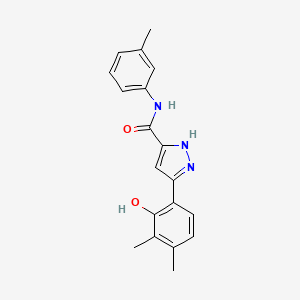![molecular formula C13H11NO B14096487 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one CAS No. 67838-97-5](/img/structure/B14096487.png)
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one typically involves cyclization reactions. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and appropriate reagents under basic conditions. For instance, sodium alkoxide solutions such as sodium ethoxide or sodium methoxide can be used as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce more saturated cyclic compounds.
科学研究应用
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but differs in the presence of a nitrile group.
3,4-Dihydro-2H-pyran: Although structurally different, it is another example of a dihydro compound with a fused ring system.
Uniqueness
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is unique due to its specific combination of a cyclopentane and pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
67838-97-5 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-phenyl-5,6-dihydrocyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C13H11NO/c15-13-7-6-10-8-14(9-12(10)13)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 |
InChI 键 |
NSLSQWMHLFAGEC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CN(C=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096411.png)
![1-(4-Propoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096412.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14096413.png)

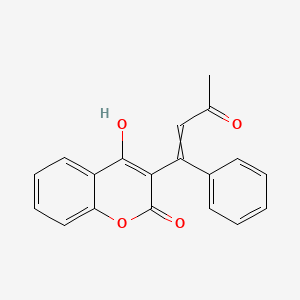
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)
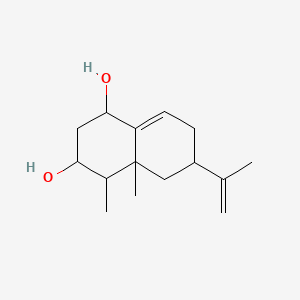
![3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B14096436.png)

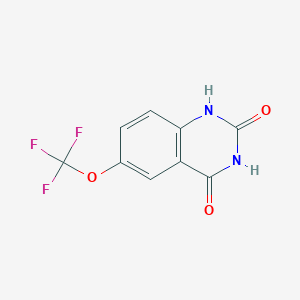
![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14096459.png)
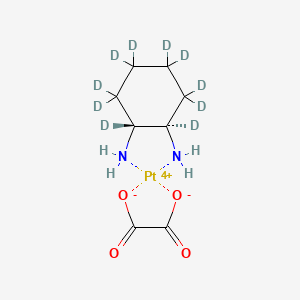
![3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096472.png)
